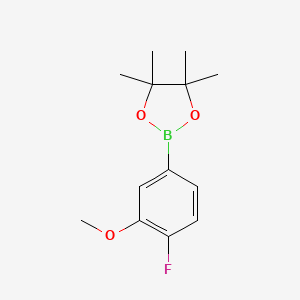

2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (abbreviated as 2-FMP-TMD) is a synthetic compound that has been studied for its potential use in various scientific and medical applications. This compound has been shown to have a wide range of biochemical and physiological effects in laboratory experiments, and is of particular interest due to its ability to interact with proteins and other molecules in a wide variety of ways.

科学的研究の応用

Synthesis and Structural Analysis

One significant application of the compound is in the synthesis and structural analysis of related boric acid ester intermediates. For example, Huang et al. (2021) synthesized similar compounds through a three-step substitution reaction, analyzing their structures using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. They also performed a conformational analysis using density functional theory (DFT) to compare molecular structures with X-ray diffraction values, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).

Application in Polymer Synthesis

Another application is in polymer synthesis. Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a related monomer, resulting in polymers with narrow molecular weight distributions and high regioregularity. This method is significant for synthesizing materials with potential applications in electronics and materials science (Yokozawa et al., 2011).

Development of Boronate-Based Fluorescence Probes

The compound is also utilized in developing boronate-based fluorescence probes. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes using derivatives of this compound for detecting hydrogen peroxide. This research is important for developing sensitive diagnostic tools and studying oxidative stress-related biological processes (Lampard et al., 2018).

Contributions to Organometallic Chemistry

In the field of organometallic chemistry, Fritschi et al. (2008) discussed the use of a related compound, 4,4,5,5-tetraphenyl-1,3,2-dioxaborolane, in catalyzing the hydroboration of alkenes. This research contributes to understanding organoboronate chemistry and its applications in synthesizing various organic compounds (Fritschi et al., 2008).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. For “2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This indicates that it may be harmful if swallowed and causes serious eye irritation .

作用機序

Target of Action

This compound is a biochemical reagent and can be used as a biological material or organic compound for life science related research .

Mode of Action

Boronic acids and their esters are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .

Biochemical Pathways

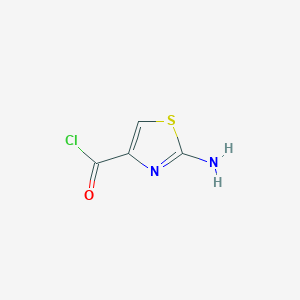

It has been used as a reactant in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase type 2 inhibitors, and in the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .

Result of Action

Its use in the synthesis of potential antitumor agents suggests it may have a role in disrupting microtubule function .

特性

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEWRICTVAIONI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624379 |

Source

|

| Record name | 2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

425378-85-4 |

Source

|

| Record name | 2-(4-Fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。